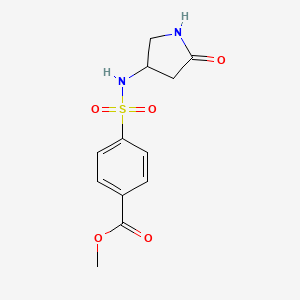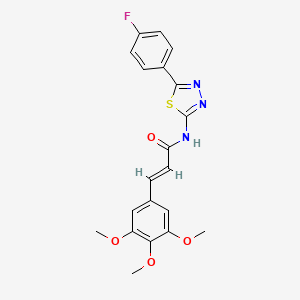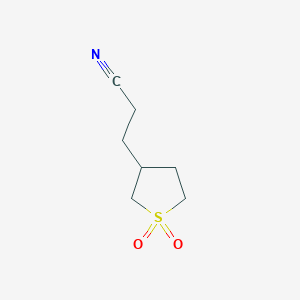
3-phenyl-5-(2-propynylsulfanyl)-4H-1,2,4-triazol-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-phenyl-5-(2-propynylsulfanyl)-4H-1,2,4-triazol-4-amine is a useful research compound. Its molecular formula is C11H10N4S and its molecular weight is 230.29. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Crystallography and Structural Analysis
A study by Dolzhenko et al. (2008) detailed the crystal structure of a related compound, illustrating the importance of 1,2,4-triazole derivatives in understanding molecular conformations and intermolecular interactions. This work highlighted the planarity of the triazole ring and its extensive π-electron delocalization, which could influence the design of new compounds with specific properties (Dolzhenko et al., 2008).
Organic Synthesis
Research by Barany et al. (2005) described the synthesis of 1,2,4-dithiazolidine-3,5-dione derivatives, showcasing the utility of sulfur-containing heterocycles (similar to the one in the query) in the synthesis of peptides and as reagents in organic synthesis. This study emphasizes the versatility of these compounds in synthesizing complex molecules (Barany et al., 2005).
Antimicrobial Activities
Bektaş et al. (2007) synthesized new 1,2,4-triazole derivatives and evaluated their antimicrobial activities. The findings suggest potential applications of these compounds in developing new antimicrobial agents, indicating their significance in medical and pharmaceutical research (Bektaş et al., 2007).
Material Science
Aly and El-Mohdy (2015) modified poly vinyl alcohol/acrylic acid hydrogels with amine compounds, including a derivative similar to the queried compound, demonstrating the role of such modifications in enhancing the thermal stability and antibacterial properties of hydrogels. This research highlights the application of triazole derivatives in creating advanced materials for medical applications (Aly & El-Mohdy, 2015).
Catalysis and Synthesis Methods
Moreno-Fuquen et al. (2019) developed an efficient method for the regioselective synthesis of benzamide derivatives through a microwave-assisted Fries rearrangement, showcasing the catalytic applications of triazole compounds in organic synthesis. This study underlines the importance of triazoles in facilitating novel synthetic pathways (Moreno-Fuquen et al., 2019).
Properties
IUPAC Name |
3-phenyl-5-prop-2-ynylsulfanyl-1,2,4-triazol-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N4S/c1-2-8-16-11-14-13-10(15(11)12)9-6-4-3-5-7-9/h1,3-7H,8,12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCRGERMIHKJABQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCSC1=NN=C(N1N)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-(1-cyanocyclobutyl)-3-[(1H-indol-3-yl)formamido]-N-methylpropanamide](/img/structure/B2758725.png)
![3-(3,5-dimethyl-1,2-oxazol-4-yl)-N-{[2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl]methyl}propanamide](/img/structure/B2758726.png)
![2-[[9a-(Hydroxymethyl)-1,3,4,6,7,9-hexahydropyrazino[2,1-c][1,4]oxazin-8-yl]sulfonyl]benzaldehyde](/img/structure/B2758727.png)

![3,4-dimethyl-N-[2-(morpholin-4-yl)-2-(thiophen-2-yl)ethyl]benzene-1-sulfonamide](/img/structure/B2758731.png)
![N,N-dimethyl(2-{[2-(trifluoromethyl)anilino]carbonyl}-3-thienyl)sulfamate](/img/structure/B2758733.png)
![2-((5-Formylimidazo[2,1-b]thiazol-6-yl)thio)acetic acid](/img/structure/B2758734.png)
![2-amino-4-(4-bromophenyl)-7-methyl-6-(2-morpholinoethyl)-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B2758735.png)

![[2-(2,3-dimethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl 1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate](/img/structure/B2758741.png)



![2-methyl-2H,4H,6H,7H-thiopyrano[4,3-c]pyrazole-3-carbaldehyde](/img/structure/B2758746.png)
